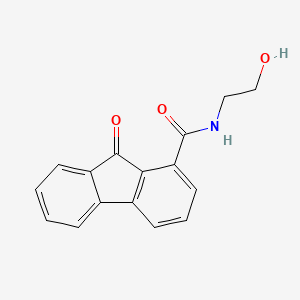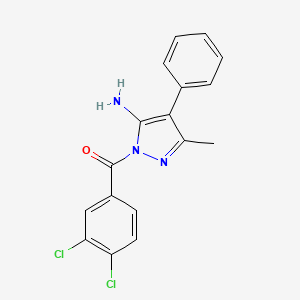
2-(2-fluorophenyl)-4-(4-methoxyphenoxy)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline derivatives are an important class of compounds in medicinal chemistry due to their diverse biological activities. These compounds have been explored for their potential in treating various diseases and are known for their structural complexity and pharmacological importance.
Synthesis Analysis
Quinazoline derivatives are typically synthesized through multi-step procedures starting from readily available materials. For instance, a method involves starting from 3-hydroxy-4-methoxybenzoic acid methyl ester, leading to compounds with similar structures through a seven-step procedure. This method highlights the importance of mild reaction conditions, convenience, and achieving significant yields (Gong Ping, 2005).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives, including substituent effects on the core structure, can be elucidated using various spectroscopic techniques such as IR, NMR, and MS. These analytical tools are crucial in confirming the structural integrity and purity of synthesized compounds (Yiqiang Ouyang et al., 2016).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing different substituents into the quinazoline ring. This flexibility allows for the synthesis of a wide range of compounds with diverse biological activities (Tuan P Tran et al., 2005).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility and crystallinity, can be significantly influenced by substituents. For example, certain fluorine-substituted derivatives show improved solubility in water or PBS buffer systems, which is beneficial for their potential biological applications (Yue Sun et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of quinazoline derivatives are key to their biological functions. The presence of electron-donating or withdrawing groups can significantly affect these properties, influencing their interaction with biological targets. For example, the introduction of fluorophenyl groups can enhance the compound's ability to inhibit specific enzymes or receptors, demonstrating the importance of chemical modifications in optimizing biological activity (Weike Liao et al., 2015).
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-4-(4-methoxyphenoxy)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c1-25-14-10-12-15(13-11-14)26-21-17-7-3-5-9-19(17)23-20(24-21)16-6-2-4-8-18(16)22/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTUEHVZZPHQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5606449.png)
![N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]chromane-3-carboxamide](/img/structure/B5606456.png)
![4-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-triazen-1-yl]benzamide](/img/structure/B5606457.png)
![N-(3-methoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5606462.png)
![4-[(3-{[(4-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B5606463.png)
![8-benzyl-3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5606481.png)

![1-isobutyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5606501.png)


![2-{3-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5606524.png)
![6-methoxy-2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5606529.png)